molecular formula C21H32Cl2N4 B5125653 N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride

N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride

Cat. No.: B5125653
M. Wt: 411.4 g/mol
InChI Key: WDDYFZMLIQIUPA-UHFFFAOYSA-N
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Description

N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride is a complex organic compound that belongs to the class of imidazoles and benzimidazoles. These heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, which includes both imidazole and benzimidazole rings, makes it a subject of interest for various scientific research applications.

Properties

IUPAC Name

N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4.2ClH/c1-21(2,3)19-15-25-18-12-8-7-11-17(18)23-20(25)24(19)14-13-22-16-9-5-4-6-10-16;;/h7-8,11-12,15-16,22H,4-6,9-10,13-14H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYFZMLIQIUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCNC4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by reacting o-phenylenediamine with carboxylic acids or their derivatives under oxidative conditions.

    Coupling Reaction: The imidazole and benzimidazole rings are then coupled through a nucleophilic substitution reaction, where the tert-butyl group is introduced.

    Final Assembly: The final compound is assembled by reacting the intermediate product with cyclohexanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its broad range of biological activities, including anticancer and antiviral properties.

    Imidazole: Widely used in medicinal chemistry for its antifungal and antibacterial properties.

Uniqueness

N-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine;dihydrochloride is unique due to its dual imidazole and benzimidazole structure, which provides a synergistic effect in its biological activities. This makes it a promising candidate for further research and development in various fields.

: Recent advances in the synthesis of imidazoles : Benchchem product details : Synthesis and therapeutic potential of imidazole containing compounds : A facile and efficient synthesis of benzimidazole as potential anticancer agents

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